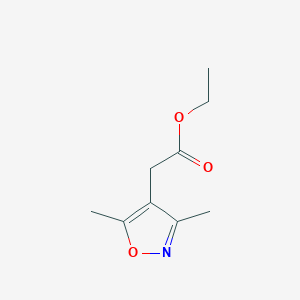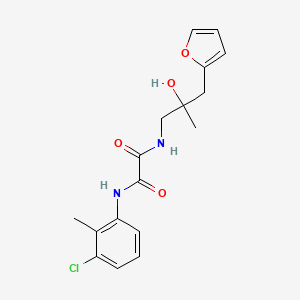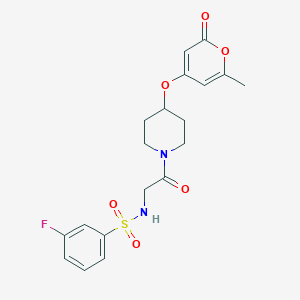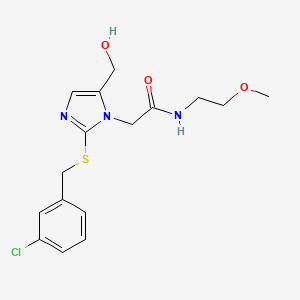
4-(Diethylcarbamoyl)thiophene-2-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(Diethylcarbamoyl)thiophene-2-boronic acid pinacol ester” is a chemical compound with the CAS Number: 2377606-83-0 . It has a molecular weight of 310.25 . The IUPAC name for this compound is N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1lambda3-thiophene-3-carboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H25BNO3S/c1-7-17(8-2)13(18)11-9-12(21-10-11)16-19-14(3,4)15(5,6)20-16/h9-10,21H,7-8H2,1-6H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
Boronic esters, including “this compound”, are often used in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or pseudohalide .Physical And Chemical Properties Analysis
The compound has a storage temperature of -20°C .科学的研究の応用
Polymer Synthesis
Thiopheneboronic derivatives, including 4-(Diethylcarbamoyl)thiophene-2-boronic acid pinacol ester, are utilized in palladium-catalyzed Suzuki polycondensations to prepare well-defined alternating thiophene−phenylene copolymers. This application demonstrates the role of boronic acid derivatives in facilitating the synthesis of polymers with moderate molecular weight, highlighting their importance in the development of new materials with specific electronic properties (Jayakannan, Dongen, & Janssen, 2001).
Catalyst-Transfer Polymerization
The compound is also significant in catalyst-transfer Suzuki-Miyaura condensation polymerization, enabling the synthesis of high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties at both ends. This innovative approach defies conventional stoichiometry, offering a new pathway for polymer synthesis (Nojima et al., 2016).
Enantioselective Synthesis
Aryl pinacolboronic esters are effectively used in rhodium-catalyzed enantioselective intramolecular hydroarylation of unactivated ketones. This process complements traditional nucleophilic additions, providing a valuable method for the enantioselective synthesis of compounds with tertiary alcohol groups, which are challenging to achieve through other means (Gallego & Sarpong, 2012).
Photoinitiated Borylation
Metal- and additive-free photoinitiated borylation of haloarenes directly to boronic acids and esters represents another application. This protocol is environmentally friendly and avoids the use of expensive and toxic metal catalysts, underscoring the role of pinacol boronate esters in green chemistry (Mfuh et al., 2017).
Material Science and Sensors
Finally, the unique phosphorescent properties of simple arylboronic esters in the solid state at room temperature, as discovered serendipitously, open new avenues for material science and the development of molecular sensors. This finding challenges the conventional understanding of phosphorescent organic molecules and suggests potential applications in optoelectronic devices (Shoji et al., 2017).
将来の方向性
Boronic esters, including “4-(Diethylcarbamoyl)thiophene-2-boronic acid pinacol ester”, have significant potential in the field of organic synthesis, particularly in the development of new drugs and drug delivery devices . Their use in Suzuki–Miyaura coupling reactions is well-established, and ongoing research is likely to uncover new applications and synthesis methods .
作用機序
Mode of Action
It’s known that boronic acids and their derivatives, such as this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid or its derivative forms a complex with a palladium catalyst, which then undergoes transmetalation with an organic halide or triflate .
Biochemical Pathways
In the context of suzuki-miyaura cross-coupling reactions, the compound can contribute to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of organic molecules .
Result of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the compound can contribute to the synthesis of various biologically active compounds .
Action Environment
It’s known that the efficiency of suzuki-miyaura cross-coupling reactions can be influenced by various factors, including the choice of catalyst, the presence of a base, and the reaction temperature .
特性
IUPAC Name |
N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO3S/c1-7-17(8-2)13(18)11-9-12(21-10-11)16-19-14(3,4)15(5,6)20-16/h9-10H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMCPMBOPRUQCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-amino-5-(2-aminophenyl)-4H-1,2,4-triazol-3-yl]phenylamine](/img/structure/B2917761.png)
![4-(4-chlorophenyl)-4-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)butanamide](/img/structure/B2917762.png)
![1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone](/img/structure/B2917764.png)
![N-benzyl-2-[3-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-ethylacetamide](/img/structure/B2917766.png)
![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-3-(3,5-dimethoxybenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2917768.png)


![4-fluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2917771.png)


![(11Z)-11-[(2,4-dimethoxyphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2917776.png)

![4-imino-N-phenyl-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2917782.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-1-(6-(pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2917783.png)